2-Bromo-3-methylpentanoic acid
Overview
Description
2-Bromo-3-methylpentanoic acid is a chemical compound with the molecular formula C6H11BrO2 . It falls under the category of carboxylic acids and contains a bromine atom attached to a methyl-substituted pentanoic acid backbone . The compound’s systematic IUPAC name is (2R,3R)-2-Bromo-3-methylpentanoic acid .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylpentanoic acid involves the bromination of 3-methylpentanoic acid. This reaction typically occurs through electrophilic substitution, where a bromine molecule replaces a hydrogen atom on the carbon chain. The stereochemistry of the resulting product is crucial, as it determines whether the bromine atom is attached to the R or S configuration .
Molecular Structure Analysis
The compound’s molecular structure consists of a five-carbon aliphatic chain (pentanoic acid) with a methyl group (CH3) at the third carbon position. The bromine atom (Br) is attached to the second carbon (C-2) of the chain. The stereochemistry of the chiral centers (C-2 and C-3) influences the overall shape and reactivity of the molecule .
Chemical Reactions Analysis
- Nucleophilic Substitution : Undergoes substitution reactions at the bromine atom, leading to the formation of different derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Analysis in Alcoholic Beverages
A study developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid, in wine and other alcoholic beverages. This method, featuring solid phase extraction and gas chromatography-mass spectrometry, achieved low detection limits and high reproducibility, providing valuable insights into the concentration of these compounds in various alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Microbial Production of Vitamin B12 Antimetabolites
Research on Bacillus cereus fermentation identified 2-amino-4-keto-3-methylpentanoic acids as vitamin B12 antimetabolites. A synthetic process involving 2-bromo-3-butanone and sodio diethyl acetamidomalonate was developed to create a similar bioactive mixture. This work contributes to understanding microbial pathways and their potential pharmaceutical applications (Perlman et al., 1977).
Chemical Synthesis and Analysis
A study in the Journal of Pharmaceutical Sciences describes the production of 4-fluoroisoleucine through the ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid. This research provides insights into novel synthetic pathways for fluoroamino acids and their potential applications in various fields (Gershon, Shanks, & Clarke, 1978).
Future Directions
properties
IUPAC Name |
2-bromo-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXYZIKUQUVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293729 | |
Record name | 2-bromo-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylpentanoic acid | |
CAS RN |
42880-22-8 | |
Record name | 42880-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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